molecular formula C50H57NO17 B1244631 10-Deacetyl-7-xylosyl Paclitaxel

10-Deacetyl-7-xylosyl Paclitaxel

Cat. No.: B1244631
M. Wt: 944 g/mol
InChI Key: ORKLEZFXASNLFJ-DYLQFHMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Deacetyl-7-xylosyltaxol is a derivative of paclitaxel, a well-known microtubule stabilizing agent. This compound is derived from the bark of the Taxus tree and has shown improved pharmacological features compared to paclitaxel . It is primarily used in research for its potential anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Deacetyl-7-xylosyltaxol involves a series of chemical reactions starting from 10-deacetylbaccatin III. The process includes glycosylation with xylosyl donors under specific conditions to yield the desired compound . The reaction conditions typically involve the use of catalysts and solvents to facilitate the glycosylation process.

Industrial Production Methods: Industrial production of 10-Deacetyl-7-xylosyltaxol is achieved through semi-synthetic processes. These processes involve the extraction of 10-deacetylbaccatin III from the Taxus species, followed by chemical modification to introduce the xylosyl group . The use of biocatalysis and microbial fermentation has also been explored to enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 10-Deacetyl-7-xylosyltaxol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 10-Deacetyl-7-xylosyltaxol, which are studied for their enhanced biological activities .

Scientific Research Applications

10-Deacetyl-7-xylosyltaxol has a wide range of applications in scientific research:

Mechanism of Action

10-Deacetyl-7-xylosyltaxol exerts its effects by stabilizing microtubules and enhancing tubulin polymerization. This leads to mitotic cell cycle arrest and apoptosis in cancer cells . The compound up-regulates pro-apoptotic proteins such as Bax and Bad, while down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-XL. This results in the activation of caspase-9 and downstream caspases, leading to apoptosis through the mitochondrial-dependent pathway .

Properties

Molecular Formula

C50H57NO17

Molecular Weight

944 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40+,42+,46+,48-,49+,50-/m1/s1

InChI Key

ORKLEZFXASNLFJ-DYLQFHMVSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O

Synonyms

7-xylosyl-10-deacetyl-taxol
7-xylosyl-10-deacetyltaxol

Origin of Product

United States

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